
Sabrac
Overview
Description
SABRAC is a chemical compound known for its role as an inhibitor of acid ceramidase. Acid ceramidase is an enzyme that hydrolyzes ceramides into sphingoid bases and fatty acids. This compound has shown significant potential in scientific research, particularly in the fields of cancer and neurodegenerative diseases .
Preparation Methods
SABRAC can be synthesized through a series of chemical reactions. The synthetic route involves the reaction of 2-bromoacetamide with (1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecane. The reaction conditions typically include the use of chloroform as a solvent .
Chemical Reactions Analysis
SABRAC undergoes several types of chemical reactions, primarily focusing on its role as an inhibitor. It reacts with the active site of acid ceramidase, specifically targeting the cysteine residue (Cys143). This reaction is irreversible and leads to the inhibition of the enzyme . Common reagents used in these reactions include fluorescent analogues of this compound and azide-substituted analogues for click chemistry . The major product formed from these reactions is the inhibited form of acid ceramidase, which leads to the accumulation of ceramides in cells .
Scientific Research Applications
Prostate Cancer
In studies involving metastatic prostate cancer, Sabrac demonstrated significant inhibitory effects on acid ceramidase activity. It was found to induce a buildup of ceramides, which correlated with increased apoptosis in cancer cells. The IC50 for this compound in PC3 metastatic prostate cancer cells was reported to be less than 1 µM .
Table 1: Efficacy of this compound in Prostate Cancer Cells
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
This compound | PC3 | <1 | Induces apoptosis via ceramide accumulation |
Oligodendroglioma
Recent studies have shown that this compound has specific cytotoxic effects on IDH1-mutated oligodendroglioma cells. In vitro experiments demonstrated that this compound treatment led to a significant increase in ceramide levels (up to 30-fold) and activated both extrinsic and intrinsic apoptotic pathways. Notably, it was observed that this compound could cross the blood-brain barrier, making it a candidate for treating brain tumors .
Table 2: Effects of this compound on Oligodendroglioma Cells
Parameter | Result |
---|---|
Ceramide Increase | Up to 30-fold |
Apoptotic Pathways Activated | Extrinsic and intrinsic |
Blood-Brain Barrier Penetration | Yes |
Development of Activity-Based Probes
This compound has also been utilized in the development of activity-based probes for imaging acid ceramidase in living cells. Analogues of this compound were synthesized for this purpose, demonstrating high potency as irreversible inhibitors with two-digit nanomolar range IC50 values . These probes allow for the visualization of active acid ceramidase and can be crucial for diagnosing diseases linked to altered enzyme activity.
Table 3: Characteristics of this compound Analogues
Analogue | IC50 (nM) | Application |
---|---|---|
Analogue 1 | 52 | Imaging active acid ceramidase |
Analogue 2 | 30 | Diagnostic tool for enzyme activity |
Toxicity Studies
Toxicity assessments have indicated that this compound does not produce significant weight loss or toxicity in animal models, supporting its potential as a therapeutic agent . This is crucial for its development as a clinical treatment option.
Conclusion and Future Directions
The applications of this compound extend beyond mere inhibition of acid ceramidase; they encompass significant therapeutic potential in oncology and innovative diagnostic methodologies. Future research should focus on optimizing its pharmacological properties and exploring combination therapies that leverage its mechanisms for enhanced anticancer efficacy.
Mechanism of Action
SABRAC exerts its effects by irreversibly inhibiting acid ceramidase. This inhibition occurs through the reaction with the cysteine residue (Cys143) at the active site of the enzyme . The inhibition of acid ceramidase leads to the accumulation of ceramides, which are bioactive lipids involved in cell signaling pathways. The increased levels of ceramides induce apoptosis through both extrinsic and intrinsic pathways, contributing to the compound’s anti-cancer effects .
Comparison with Similar Compounds
SABRAC is unique in its high selectivity and potency as an acid ceramidase inhibitor. Similar compounds include:
(1S,2R)-2-N-myristoylamino-1-phenyl-1-propanol (D-e-MAPP): Another inhibitor of acid ceramidase, but with different selectivity and potency.
(1R,2R)-2-N-myristoylamino-1-(4-nitrophenyl)-1,3-propandiol (D-NMAPPD): Similar to D-e-MAPP, this compound also inhibits acid ceramidase but has distinct chemical properties and effects.
SOBRAC: A derivative of this compound, which acts as an irreversible inhibitor of acid ceramidase with a slightly different chemical structure.
This compound stands out due to its irreversible inhibition mechanism and its significant effects on ceramide accumulation and apoptosis induction.
Biological Activity
Sabrac is an irreversible inhibitor of acid ceramidase (AC), an enzyme involved in sphingolipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells by manipulating ceramide levels. Here, we delve into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound operates by inhibiting acid ceramidase, which hydrolyzes ceramide into sphingosine. The inhibition leads to an accumulation of ceramide, a lipid known for its pro-apoptotic properties. Research indicates that this compound treatment results in a significant increase in ceramide levels—up to 30-fold in certain cell types—thereby promoting apoptosis through both extrinsic and intrinsic pathways. This mechanism is particularly relevant in IDH1-mutated oligodendroglioma cells, where this compound has shown selective cytotoxicity .
Key Research Findings
-
Induction of Apoptosis :
- This compound has been shown to activate apoptotic pathways independent of endoplasmic reticulum (ER) stress. The increase in ceramide levels correlates with mitochondrial permeability changes, leading to cell death .
- In a study involving patient-derived glioma cells, this compound treatment resulted in significant apoptosis, as evidenced by increased levels of cleaved caspase-8, a marker for extrinsic apoptosis .
- Ceramide Accumulation :
- Therapeutic Potential :
Data Tables
The following table summarizes the effects of this compound on ceramide levels and apoptotic markers in various studies:
Case Study 1: Oligodendroglioma
In a preclinical model using IDH1-mutated oligodendroglioma cells, this compound was administered through intraperitoneal injections. The treatment resulted in enhanced survival rates among the subjects compared to control groups receiving vehicle treatments. The study emphasized the specificity of this compound's action on AC-deficient tumors, highlighting its potential as a targeted therapy for specific glioma subtypes .
Case Study 2: Prostate Cancer
A separate investigation into the effects of this compound on metastatic prostate cancer cells demonstrated that AC inhibition led to significant ceramide accumulation and reduced clonogenic potential. This suggests that targeting AC with inhibitors like this compound could be a viable strategy for treating aggressive prostate cancers that are resistant to conventional therapies .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Sabrac’s molecular interactions?
Answer: Start by narrowing the scope using systematic reviews or meta-analyses to identify gaps in existing literature (e.g., "How do this compound’s binding affinities vary under different pH conditions?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure objectives. For example:
- Population: this compound in vitro/in vivo systems
- Intervention: Variable pH levels
- Comparison: Baseline binding affinity at neutral pH
- Outcome: Quantify changes via fluorescence resonance energy transfer (FRET) .
Q. What experimental designs are robust for studying this compound’s stability under thermal stress?
Answer: Use a factorial design with controlled variables (temperature, exposure time, solvent composition). For reproducibility:
- Control group: this compound at 25°C in phosphate-buffered saline (PBS).
- Experimental groups: 40°C, 60°C, and 80°C with triplicate measurements.
- Data collection: UV-Vis spectroscopy at 280 nm to monitor aggregation .
Q. How to ensure representative sampling in this compound toxicity studies?
Answer: Calculate sample size using power analysis (e.g., G*Power software) to detect significant differences. For cell-based assays:
- Use ≥3 biological replicates (e.g., independent cell cultures).
- Include positive/negative controls (e.g., cisplatin for cytotoxicity benchmarks) .
Q. What statistical methods resolve conflicting data on this compound’s bioavailability?
Answer: Apply multivariate regression to account for covariates (e.g., metabolic enzymes, membrane permeability). For contradictory in vivo/in vitro results:
- Use Bland-Altman plots to assess agreement.
- Perform sensitivity analysis to identify outlier-prone variables .
Advanced Research Questions
Q. How to analyze contradictions between this compound’s theoretical simulations and experimental binding data?
Answer:
- Step 1: Validate simulation parameters (force fields, solvation models) against crystal structures.
- Step 2: Compare binding free energy (ΔG) from molecular dynamics (MD) with surface plasmon resonance (SPR) data.
- Step 3: Use Bayesian inference to reconcile discrepancies, prioritizing empirical confidence intervals .
Q. What protocols enhance reproducibility in this compound’s catalytic activity assays?
Answer:
- Pre-registration: Document protocols on platforms like Open Science Framework (OSF).
- Blinding: Assign sample IDs randomly to avoid observer bias.
- Reagent validation: Use mass spectrometry to confirm this compound purity (>95%) and lot consistency .
Q. How to integrate qualitative and quantitative methods in this compound’s mechanism-of-action studies?
Answer: Use mixed-methods triangulation:
- Quantitative: Dose-response curves (IC50 calculations).
- Qualitative: Thematic analysis of transcriptomic data (e.g., pathway enrichment via Gene Ontology).
- Convergence: Overlay results to identify dominant pathways (e.g., apoptosis vs. autophagy) .
Q. What meta-analysis frameworks address heterogeneity in this compound’s preclinical trials?
Answer:
- Inclusion criteria: Select studies with standardized endpoints (e.g., tumor volume reduction ≥50%).
- Statistical model: Random-effects models to account for inter-study variability.
- Sensitivity analysis: Exclude outlier studies and re-calculate effect sizes .
Q. How to design longitudinal studies for this compound’s chronic toxicity assessment?
Answer:
- Cohort design: Administer this compound to rodents for 6–12 months, with monthly blood panels.
- Endpoint stratification: Acute (ALT/AST elevation) vs. chronic (fibrosis markers like TGF-β).
- Attrition mitigation: Use survival analysis (Kaplan-Meier curves) to adjust for dropout rates .
Q. What ethical frameworks govern this compound’s data sharing in collaborative research?
Answer:
Properties
IUPAC Name |
2-bromo-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZSKTVZMRRCY-RBUKOAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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